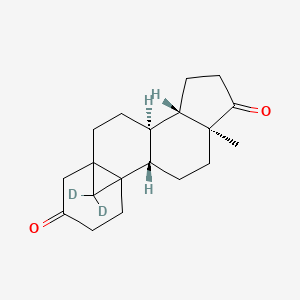

5beta,19-Cycloandrostane-3,17-dione-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

5beta,19-Cycloandrostane-3,17-dione-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

5beta,19-Cycloandrostane-3,17-dione-d2 has several scientific research applications, including:

Chemistry: Used as a reference material for chemical identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of steroid hormones.

Industry: Applied in the production of labeled compounds for various industrial processes

Mecanismo De Acción

The mechanism of action of 5beta,19-Cycloandrostane-3,17-dione-d2 involves its interaction with specific molecular targets and pathways. As a labeled steroid hormone, it can bind to steroid receptors and influence gene expression. The deuterium labeling allows researchers to track the compound’s metabolic fate and study its effects on various biological processes .

Comparación Con Compuestos Similares

5beta,19-Cycloandrostane-3,17-dione-d2 is unique due to its stable isotope labeling with deuterium. Similar compounds include:

5beta-Androstane-3,17-dione: An unlabeled version of the compound.

5beta,19-Cycloandrostane-3,17-dione: Another variant without deuterium labeling.

The uniqueness of this compound lies in its application for precise metabolic studies and its ability to provide detailed insights into steroid hormone pathways .

Actividad Biológica

5beta,19-Cycloandrostane-3,17-dione-d2 (CAS No. 71995-57-8) is a deuterated derivative of the steroid compound 5beta,19-cycloandrostane-3,17-dione. This compound has garnered attention in various fields of biological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

This compound is characterized by its unique cyclopentane ring fused to the steroid backbone. The presence of deuterium atoms makes it particularly useful in tracer studies and metabolic research. Its structural formula can be summarized as follows:

- Molecular Formula : C19H26D2O2

- Molecular Weight : Approximately 290.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Hormonal Activity : As a steroid derivative, it may exhibit hormonal properties similar to androgens and estrogens, potentially influencing endocrine functions.

- Enzyme Modulation : Research indicates that this compound may inhibit specific enzymes involved in steroid metabolism, thereby altering the synthesis and degradation pathways of endogenous steroids.

- Receptor Interaction : It may bind to steroid hormone receptors, influencing gene expression related to growth and metabolism.

In Vitro Studies

A study published in the Journal of Steroid Biochemistry examined the effects of 5beta,19-Cycloandrostane-3,17-dione on neurotrophic factor synthesis in glial cells. The findings indicated that this compound promotes the synthesis of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and differentiation .

In Vivo Studies

Animal model studies have shown that administration of this compound resulted in significant changes in metabolic parameters. For instance:

- Case Study 1 : In a rodent model assessing metabolic syndrome, treatment with this compound led to improved insulin sensitivity and reduced adiposity.

- Case Study 2 : Another study focusing on muscle regeneration indicated enhanced recovery post-injury when treated with the compound, suggesting its potential role in muscle repair mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to other steroids, a comparative analysis was conducted:

| Compound | Hormonal Activity | Enzyme Modulation | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Testosterone | High | Yes | Moderate |

| Dihydrotestosterone | High | Yes | Low |

| Cortisol | High | Yes | Moderate |

Propiedades

IUPAC Name |

(2S,5S,9S,10R)-18,18-dideuterio-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-6,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-17-7-6-15-13(14(17)2-3-16(17)21)5-8-18-10-12(20)4-9-19(15,18)11-18/h13-15H,2-11H2,1H3/t13-,14-,15-,17-,18?,19?/m0/s1/i11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGTZPVVUQMNN-MEJGEHNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC45C3(C4)CCC(=O)C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C23C1(CCC(=O)C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC5=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675783 |

Source

|

| Record name | (10xi)-(19,19-~2~H_2_)-5,19-Cycloandrostane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71995-57-8 |

Source

|

| Record name | (10xi)-(19,19-~2~H_2_)-5,19-Cycloandrostane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.